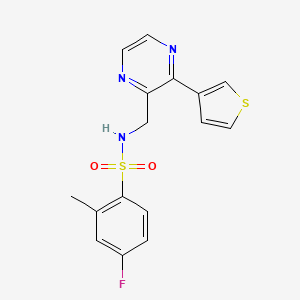

4-fluoro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-2-methyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O2S2/c1-11-8-13(17)2-3-15(11)24(21,22)20-9-14-16(19-6-5-18-14)12-4-7-23-10-12/h2-8,10,20H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPGGYCOVPTYGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. The specific conditions, such as the choice of solvent and temperature, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated synthesis platforms could further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The conditions, such as temperature and solvent, are optimized based on the specific reaction and desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds similar to 4-fluoro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide exhibit antimicrobial properties against various pathogens. For instance, studies on thiopyrimidine-benzenesulfonamide compounds indicate their effectiveness against multidrug-resistant bacteria, including Klebsiella pneumoniae and Pseudomonas aeruginosa . These findings suggest that derivatives of this compound could serve as foundational structures for developing new antibiotics.

Antiviral Activity

The compound's structural features may also position it as a candidate for antiviral drug development. A study focusing on a series of substituted pyrazine compounds found that certain derivatives effectively inhibit Zika virus protease, suggesting a potential pathway for further exploration in antiviral applications . Given the structural similarities, this compound might exhibit similar inhibitory effects against viral proteases.

Antimalarial Research

The compound's sulfonamide group has been linked to antimalarial activity in other derivatives. A rational design approach has led to the synthesis of new benzenesulfonamides that target malaria-causing pathogens . The mechanism often involves interference with the folate synthesis pathway, which is critical for the survival of the malaria parasite.

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated a series of thiopyrimidine-benzenesulfonamide compounds against various bacterial strains. The results indicated significant antimicrobial activity, with minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL for some derivatives, highlighting their potential as new antimicrobial agents .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 6.25 | E. coli |

| Compound B | 12.5 | S. aureus |

| Compound C | 25 | K. pneumoniae |

Case Study 2: Antiviral Activity

In another study, a novel series of pyrazine compounds were synthesized and tested for their ability to inhibit Zika virus replication. The most potent compounds demonstrated IC values below 130 nM, indicating strong antiviral activity . This suggests that modifications to the structure of this compound could yield effective antiviral agents.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations:

Heterocyclic Influence: The pyrazine-thiophene moiety in the target compound differentiates it from simpler sulfonamides like N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide. Thiophene’s electron-rich nature may enhance π-π stacking interactions in target binding compared to pyridine-aniline systems . Chromen- and pyrazolo-pyrimidine-containing sulfonamides (e.g., compound in ) exhibit confirmed kinase inhibition, suggesting that the pyrazine-thiophene hybrid in the target compound could similarly modulate enzyme activity.

Fluorine Substitution: Fluorine at the 4-position on the benzene ring may improve metabolic stability and membrane permeability relative to non-fluorinated analogues (e.g., N-methylbenzenesulfonamide derivatives) .

Sulfonamide vs.

Biological Activity

The compound 4-fluoro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds containing pyrazine and thiophene moieties. For instance, a series of 2,5,6-trisubstituted pyrazine compounds have shown promising activity as allosteric inhibitors of Zika virus protease, with IC50 values as low as 130 nM . The structure-activity relationship (SAR) of these compounds indicates that modifications in the thiophene and pyrazine rings can significantly enhance their antiviral efficacy.

Anticancer Activity

Compounds similar to this compound have been evaluated for their anticancer properties. For example, benzamide derivatives have demonstrated inhibitory effects on various cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations . The sulfonamide group is often associated with enhanced bioactivity against tumor cells due to its ability to interfere with cellular signaling pathways.

The biological activity of this compound is hypothesized to involve inhibition of specific enzymes or receptors critical for viral replication and tumor growth. The presence of the sulfonamide group may facilitate interactions with target proteins, leading to altered enzymatic activity or receptor function.

Case Studies and Research Findings

Q & A

Q. What are the key challenges in synthesizing 4-fluoro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide, and how can purification be optimized?

The synthesis of sulfonamide derivatives often involves multi-step reactions with intermediates prone to side reactions (e.g., sulfonation or coupling inefficiencies). For this compound, critical steps include:

- Sulfonamide bond formation : Use coupling agents like trichloroisocyanuric acid (TCICA) to activate carboxylic acids, as demonstrated in analogous sulfonamide syntheses .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended. High-performance liquid chromatography (HPLC) at ≥95% purity ensures removal of unreacted thiophene or pyrazine intermediates .

Q. What analytical techniques are most reliable for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm substituent positions (e.g., fluorine at C4, methyl at C2) and thiophene-pyrazine connectivity. Anomalies in aromatic proton splitting patterns may indicate regiochemical impurities .

- X-ray crystallography : Single-crystal analysis resolves ambiguities in stereochemistry or bond angles, as shown in related sulfonamide derivatives .

- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate molecular weight, with fragmentation patterns confirming the benzenesulfonamide backbone .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Solubility screening : Test in DMSO (primary solvent) and aqueous buffers (pH 4–8) using nephelometry. Thiophene and pyrazine moieties may enhance solubility in polar aprotic solvents .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Hydrolytic degradation at the sulfonamide bond is a common instability pathway .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Core modifications : Replace the thiophene ring with furan or pyridine to assess electronic effects on target binding (e.g., antimicrobial or kinase inhibition) .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzene ring to study impacts on lipophilicity and metabolic stability .

- In silico docking : Use PubChem-derived 3D structures (e.g., CID 1254567719 analogs) to model interactions with enzymes like carbonic anhydrase or kinases .

Q. What experimental strategies resolve contradictions in biological activity data across different assays?

- Dose-response validation : Replicate assays (n ≥ 3) with strict control of cell passage numbers and reagent batches. For example, inconsistent antimicrobial activity may arise from variations in bacterial strain susceptibility .

- Off-target profiling : Screen against related targets (e.g., sulfonamide-binding proteins) to identify non-specific interactions. Cross-reference with databases like ChEMBL for false positives .

Q. How can researchers optimize in vitro-to-in vivo translation for pharmacokinetic studies?

- Metabolic stability assays : Use liver microsomes (human/rodent) to identify oxidative metabolites. The trifluoromethyl group may reduce CYP450-mediated degradation .

- Plasma protein binding (PPB) : Equilibrium dialysis quantifies unbound fractions, critical for correlating in vitro IC₅₀ with in vivo efficacy .

Q. What computational methods predict the compound’s interaction with biological membranes?

- Molecular dynamics (MD) simulations : Model lipid bilayer partitioning using software like GROMACS. The benzenesulfonamide’s hydrophobicity and fluorine’s electronegativity influence membrane permeability .

- LogP calculations : Use ChemAxon or ACD/Labs to estimate partition coefficients, adjusting for thiophene’s π-π stacking potential .

Q. How can crystallographic data address discrepancies in proposed reaction mechanisms?

- Intermediate trapping : Crystallize key intermediates (e.g., activated sulfonamide esters) to confirm mechanistic pathways. For example, TCICA-mediated activation forms stable intermediates detectable via X-ray .

- Electron density maps : Resolve ambiguities in regiochemistry (e.g., thiophene-pyrazine linkage) by comparing experimental and theoretical models .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.